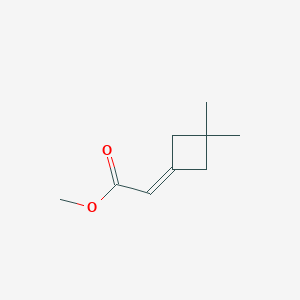
Methyl 2-(3,3-dimethylcyclobutylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,3-dimethylcyclobutylidene)acetate is an organic compound with the molecular formula C₉H₁₄O₂. It is a derivative of cyclobutylidene and is characterized by the presence of a methyl ester group. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,3-dimethylcyclobutylidene)acetate typically involves the reaction of 3,3-dimethylcyclobutanone with methyl acetate in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,3-dimethylcyclobutanone and methyl acetate.
Reagents: A base such as sodium hydride or potassium tert-butoxide.
Conditions: The reaction is typically conducted at a temperature range of 0-25°C.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3,3-dimethylcyclobutylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-(3,3-dimethylcyclobutylidene)acetic acid.
Reduction: Formation of 2-(3,3-dimethylcyclobutylidene)methanol.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Methyl 2-(3,3-dimethylcyclobutylidene)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific chemical properties.
Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of Methyl 2-(3,3-dimethylcyclobutylidene)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in further biochemical reactions. The cyclobutylidene moiety can interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but lacking the cyclobutylidene moiety.
Ethyl 2-(3,3-dimethylcyclobutylidene)acetate: An ester with an ethyl group instead of a methyl group.
Methyl 2-cyclobutylideneacetate: Lacks the dimethyl substitution on the cyclobutylidene ring.
Uniqueness
Methyl 2-(3,3-dimethylcyclobutylidene)acetate is unique due to the presence of the 3,3-dimethyl substitution on the cyclobutylidene ring, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
methyl 2-(3,3-dimethylcyclobutylidene)acetate |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-7(6-9)4-8(10)11-3/h4H,5-6H2,1-3H3 |
Clé InChI |
KWAZUDPUNBSZOH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(=O)OC)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


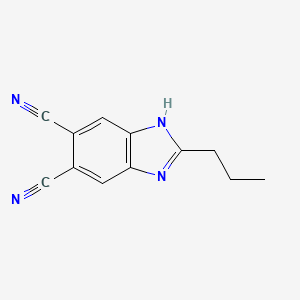
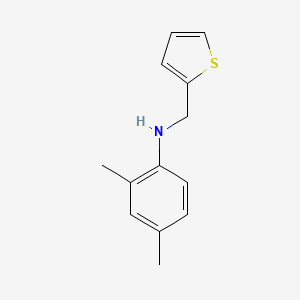
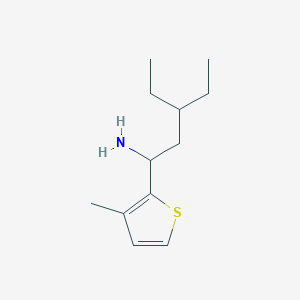
![4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13241730.png)
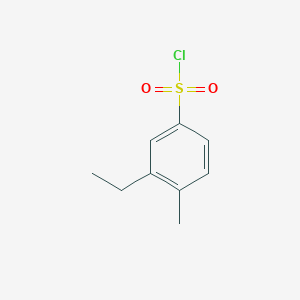
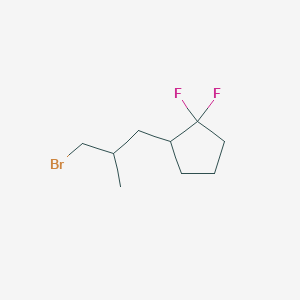



![4-[(3-fluorophenyl)methyl]-1H-imidazole](/img/structure/B13241766.png)
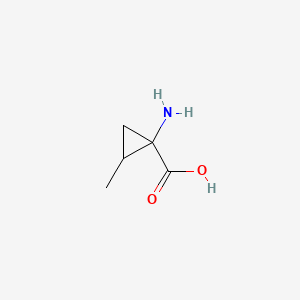
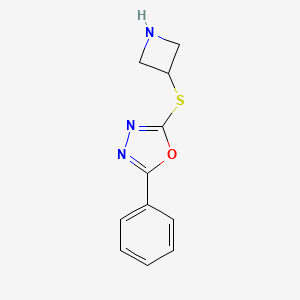

![1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine](/img/structure/B13241805.png)
